Octanoic acid, 4-hydroxyphenyl ester
Overview
Description
Octanoic acid, 4-hydroxyphenyl ester (also known as 4-Hydroxyphenyl octanoate) is an organic compound with the chemical formula C₁₅H₂₂O₃ . It belongs to the class of esters, which are formed by the reaction of an alcohol with a carboxylic acid. In this case, the alcohol component is 4-hydroxyphenol (also known as p-cresol), and the carboxylic acid component is octanoic acid (also called caprylic acid). The ester linkage connects these two moieties.
Synthesis Analysis
The synthesis of octanoic acid, 4-hydroxyphenyl ester can be achieved through esterification. This process involves the reaction of 4-hydroxyphenol (p-cresol) with octanoic acid in the presence of a catalyst (usually an acid or base). The reaction proceeds as follows:
[ \text{4-Hydroxyphenol} + \text{Octanoic acid} \xrightarrow{\text{Esterification}} \text{Octanoic acid, 4-hydroxyphenyl ester} + \text{Water} ]
Molecular Structure Analysis
The molecular structure of octanoic acid, 4-hydroxyphenyl ester is depicted below:
Chemical Reactions Analysis
Acidic Hydrolysis : Octanoic acid, 4-hydroxyphenyl ester can undergo acidic hydrolysis, which is the reverse of esterification. In the presence of an acid catalyst, the ester bond is cleaved, yielding octanoic acid (carboxylic acid) and 4-hydroxyphenol (alcohol).
Basic Hydrolysis (Saponification) : When treated with a strong base (such as sodium hydroxide or potassium hydroxide), the ester undergoes saponification. The products are the corresponding carboxylate salt and an alcohol.
Physical And Chemical Properties Analysis
- Molecular Weight : 250.33 g/mol
- Melting Point : Varies depending on the specific isomer.
- Solubility : Moderately soluble in organic solvents (e.g., ethanol, acetone).
- Odor : May have a faint phenolic odor due to the presence of the phenolic group.
Safety And Hazards
Octanoic acid, 4-hydroxyphenyl ester is generally considered safe when handled properly. However, as with any chemical, precautions should be taken to avoid skin or eye contact, inhalation, or ingestion. Always follow safety guidelines and wear appropriate protective equipment.
Future Directions
Research on octanoic acid, 4-hydroxyphenyl ester could explore its potential applications in pharmaceuticals, cosmetics, or materials science. Investigating its biological activity and potential therapeutic properties may also be worthwhile.
properties
IUPAC Name |
(4-hydroxyphenyl) octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-6-7-14(16)17-13-10-8-12(15)9-11-13/h8-11,15H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSWQJOBXQBXAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069693 | |
Record name | Octanoic acid, 4-hydroxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoic acid, 4-hydroxyphenyl ester | |
CAS RN |
63133-91-5 | |
Record name | 4-Hydroxyphenyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63133-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid, 4-hydroxyphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 4-hydroxyphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanoic acid, 4-hydroxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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